molecular formula C15H24N4O4 B2533964 4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2137619-24-8

4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2533964
CAS No.: 2137619-24-8
M. Wt: 324.381
InChI Key: KEXIOTKPJWOGGX-UHFFFAOYSA-N
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Description

4-((3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid: is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) as a protecting group. The Boc group is introduced under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The pyrazole ring can be reduced to form different derivatives.

  • Substitution: : The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Reduced pyrazole derivatives.

  • Substitution: : Substituted pyrrolidine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and structural features. Similar compounds might include other pyrrolidine or pyrazole derivatives, but the presence of the Boc-protected amino group and the carboxylic acid group sets it apart. Some similar compounds might include:

  • Pyrrolidine derivatives: : Compounds with similar ring structures but different substituents.

  • Pyrazole derivatives: : Compounds with similar heterocyclic structures but different functional groups.

Properties

IUPAC Name

1-methyl-4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)16-11-5-6-19(9-11)8-10-7-18(4)17-12(10)13(20)21/h7,11H,5-6,8-9H2,1-4H3,(H,16,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXIOTKPJWOGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN(N=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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